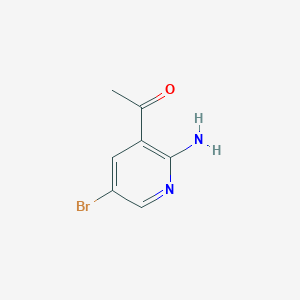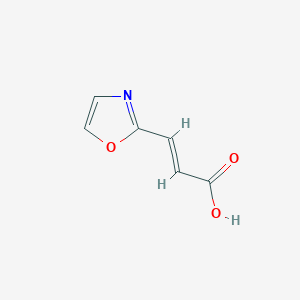
1-(2-Amino-5-bromopyridin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Amino-5-bromopyridin-3-YL)ethanone” is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .
Molecular Structure Analysis
The molecular structure of “1-(2-Amino-5-bromopyridin-3-YL)ethanone” consists of a pyridine ring substituted with a bromine atom at the 5th position and an amino group at the 2nd position. An ethanone group is attached to the 3rd position of the pyridine ring .Physical And Chemical Properties Analysis
“1-(2-Amino-5-bromopyridin-3-YL)ethanone” is a solid at room temperature . It has a molecular weight of 215.05 . The exact mass is 213.97400 . The compound’s LogP value is 2.21010 , indicating its relative solubility in water and octanol.Aplicaciones Científicas De Investigación
- 1-(2-Amino-5-bromopyridin-3-yl)ethanone serves as a valuable building block for synthesizing novel heterocyclic compounds. Researchers can incorporate it into diverse structures, potentially leading to the discovery of new drug candidates .
- Preliminary bioassay tests have revealed that some derivatives of this compound exhibit insecticidal activity. For instance, one compound demonstrated a 70% mortality rate against Mythimna separata Walker at a test concentration of 200 mg·L-1 .
- Certain derivatives of 1-(2-Amino-5-bromopyridin-3-yl)ethanone exhibit favorable fungicidal activities. Two specific compounds showed a remarkable 92.3% growth inhibitory rate against Physalospora piricola. These structures could serve as promising leads for further investigations in fungicide development .
- Researchers use 2-Amino-5-bromopyridine , a related compound, for synthesizing polycyclic azaarenes. While not identical, the structural similarities suggest that 1-(2-Amino-5-bromopyridin-3-yl)ethanone may also find applications in this area .
Heterocyclic Synthesis
Insecticidal Activity
Fungicidal Properties
Polycyclic Azaarene Synthesis
Mecanismo De Acción
Safety and Hazards
“1-(2-Amino-5-bromopyridin-3-YL)ethanone” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(2-amino-5-bromopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKSQHBOPVONLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-bromopyridin-3-YL)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)





![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)


![8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2731175.png)